The primary application of Boc-L-alanine in scientific research lies in the field of peptide synthesis. Boc-L-alanine, also known as N-tert-Butoxycarbonyl-L-alanine, is a protected amino acid. This means a chemical group, the Boc group (tert-Butoxycarbonyl), is attached to the amino acid's amino group, making it unreactive. This property is crucial for peptide synthesis because it allows scientists to selectively control the formation of peptide bonds between amino acids. [, ]
During peptide synthesis, Boc-L-alanine acts as a building block. The Boc group ensures that only the carboxylic acid group of Boc-L-alanine reacts with the free amino group of another amino acid, forming the desired peptide bond. Once the peptide chain is built, the Boc protecting group can be removed under specific conditions, revealing the functional amino group of the L-alanine residue in the final peptide. This approach allows for the creation of peptides with a defined sequence of amino acids, which is essential for studying protein function and developing new drugs. [, ]
Boc-L-alanine is not found naturally but is synthesized in the lab. It is a valuable reagent used as a protected amino acid building block in peptide synthesis [1]. The "Boc" group (tert-Butoxycarbonyl) serves as a protecting group for the amino functionality of L-alanine, allowing for selective manipulation of other functional groups during peptide chain assembly.
Boc-L-alanine consists of a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other. The amino group is further attached to a Boc protecting group (C(CH3)3OCO-) [2]. This structure allows Boc-L-alanine to participate in peptide bond formation while the Boc group safeguards the amino functionality.
Boc-L-alanine can be synthesized through various methods, with one common approach involving the reaction of L-alanine with di-tert-butyl dicarbonate (Boc anhydride) [1].
H2N-CH(CH3)-COOH + (Boc)2O → Boc-NH-CH(CH3)-COOH + CO2 [1]
(L-alanine) (Boc anhydride) (Boc-L-alanine)
The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free L-alanine amino group required for peptide chain termination [2].
Boc-NH-CH(CH3)-COOH + CF3COOH → H2N-CH(CH3)-COOH + Boc-O-CF3 [2]
(Boc-L-alanine) (TFA) (L-alanine)
Boc-L-alanine reacts with another amino acid (deprotected or Boc-protected) to form a peptide bond. This reaction requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to convert the carboxylic acid group into a more reactive intermediate [3].
Mechanism of Action (refer to Peptide Synthesis):
Boc-L-alanine is a key building block in peptide synthesis. The Boc group protects the amino group while allowing the carboxylic acid group to participate in peptide bond formation. After chain assembly, the Boc group is strategically removed to reveal the free amino group for chain termination [2, 3].
Boc-L-alanine has been used in the synthesis of various biologically active peptides, including enkephalin analogs with analgesic properties [4].
Irritant